molecular formula C7H8BrN B180948 3-Bromo-2,6-dimethylpyridine CAS No. 3430-31-7

3-Bromo-2,6-dimethylpyridine

Cat. No.: B180948
CAS No.: 3430-31-7
M. Wt: 186.05 g/mol
InChI Key: TUJVGHCSNXCAFE-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethylpyridine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by methyl groups, and the hydrogen atom at position 3 is replaced by a bromine atom. This compound is a colorless to pale yellow liquid with a distinctive odor and is soluble in various organic solvents .

Mechanism of Action

Target of Action

3-Bromo-2,6-dimethylpyridine is a chemical compound that primarily targets the respiratory system . It is an important organic synthesis intermediate, widely used in pharmaceuticals and pesticides .

Mode of Action

It is known to be involved in the synthesis of a new generation of quinolone antibacterial drugs . Quinolones work by inhibiting the DNA gyrase or the topoisomerase IV enzyme, preventing bacterial DNA replication.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth, as it is used in the synthesis of quinolone antibiotics . These antibiotics are effective against a broad spectrum of bacteria.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility at room temperature suggests that it could evaporate under high temperatures, potentially affecting its stability and efficacy. Furthermore, it is soluble in many organic solvents , which could influence its distribution in the body.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2,6-dimethylpyridine can be synthesized through the bromination of 2,6-dimethylpyridine. The process involves the following steps :

    Starting Material: 2,6-dimethylpyridine.

    Bromination: The reaction is carried out by adding bromine to 2,6-dimethylpyridine in the presence of a solvent such as acetic acid or chloroform. The reaction mixture is stirred at a controlled temperature to ensure complete bromination.

    Isolation: The product is isolated by extraction with an organic solvent, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination reactions. The process typically includes the use of oleum (a solution of sulfur trioxide in sulfuric acid) and bromine. The reaction is carried out in a controlled environment to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Reduction: 2,6-dimethylpyridine.

Scientific Research Applications

3-Bromo-2,6-dimethylpyridine is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the synthesis of drugs, including antibacterial and antiviral agents.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Comparison with Similar Compounds

3-Bromo-2,6-dimethylpyridine can be compared with other brominated pyridines, such as 2-Bromo-3,5-dimethylpyridine and 2-Bromo-4-methylpyridine . These compounds share similar reactivity patterns but differ in the position and number of substituents on the pyridine ring. The unique substitution pattern of this compound makes it particularly useful in specific synthetic applications, such as the selective formation of biaryl compounds through Suzuki-Miyaura coupling.

List of Similar Compounds

  • 2-Bromo-3,5-dimethylpyridine
  • 2-Bromo-4-methylpyridine
  • 2-Bromopyridine

Properties

IUPAC Name

3-bromo-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJVGHCSNXCAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345365
Record name 3-Bromo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-31-7
Record name 3-Bromo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2,6-dimethylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the bromine atom in 3-bromo-2,6-dimethylpyridine influence its reactivity in C(sp3)–H alkenylation reactions?

A1: While the provided research doesn't directly utilize this compound in the alkenylation reaction, it does employ a closely related compound, 2,6-dimethylpyridine, as a coupling partner []. The presence of the bromine atom in the 3-position of the pyridine ring can significantly impact its reactivity compared to 2,6-dimethylpyridine. The electron-withdrawing nature of bromine can influence the electron density of the pyridine ring, potentially affecting its coordination ability with catalytic metal centers. Furthermore, the steric bulk of the bromine atom might introduce steric hindrance, influencing the regioselectivity and overall efficiency of the C(sp3)–H alkenylation reaction. Further research would be needed to directly compare the reactivity of this compound to 2,6-dimethylpyridine in this specific reaction.

A2: Absolutely! 13C NMR spectroscopy is a powerful tool for structural characterization of organic compounds, including this compound []. This technique provides valuable information about the carbon atoms within the molecule. Each distinct carbon environment gives rise to a specific signal in the 13C NMR spectrum, allowing for the identification and analysis of the compound. The chemical shifts of the carbon atoms in this compound would be influenced by the presence of the electronegative bromine atom and the methyl substituents, providing characteristic spectral fingerprints for this specific molecule.

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